6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a fluorinated quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:
- 4-Fluorobenzoyl group at position 3: Introduces aromaticity and polarity, which may affect binding affinity in biological systems.
- 4-Methylphenylmethyl (p-tolylmethyl) group at position 1: Contributes steric bulk and lipophilicity, impacting membrane permeability and metabolic stability.
This compound’s structural complexity makes it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
IUPAC Name |
6-fluoro-3-(4-fluorobenzoyl)-1-[(4-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO2/c1-15-2-4-16(5-3-15)13-27-14-21(23(28)17-6-8-18(25)9-7-17)24(29)20-12-19(26)10-11-22(20)27/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIXLNKEOBDUCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)F)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the quinolone family, which is recognized for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The presence of fluorine atoms and specific functional groups in its structure enhances its biological efficacy and interaction with molecular targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C24H17F2NO2
- Molecular Weight : 389.4 g/mol
- LogP : 4.7406
- Polar Surface Area : 29.03 Ų
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 389.4 g/mol |
| LogP | 4.7406 |
| Polar Surface Area | 29.03 Ų |
| Hydrogen Bond Acceptors | 4 |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The fluorine atoms enhance binding affinity to enzymes, potentially inhibiting their activity.
- Cellular Impact : The compound disrupts essential biological processes in microorganisms or cancer cells, leading to cell death.
Anticancer Properties
Recent studies have demonstrated the compound's cytotoxic effects on various cancer cell lines:
- A549 Non-Small Cell Lung Cancer Cells : Exhibited an IC50 value of approximately 5.9 µM, indicating significant cytotoxicity comparable to other known agents .
Synthesis and Evaluation
A study conducted in 2017 synthesized several fluoro-substituted compounds, including derivatives similar to this compound. Among these compounds, notable cytotoxic effects were observed alongside enhanced metabolic stability in liver microsomes .
Comparative Analysis with Other Compounds
Research comparing various quinolone derivatives indicated that modifications in the molecular structure significantly influence biological activity. For instance:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 5.9 | Cytotoxicity |
| Compound B | 10.2 | Antibacterial |
| Compound C | 8.5 | Antiviral |
This table illustrates the varying degrees of efficacy among different compounds within the quinolone family.
Comparison with Similar Compounds
Key Observations:
6-Fluoro vs. However, the ethoxy group may improve solubility due to increased polarity . Fluoro substituents are known to enhance metabolic stability by resisting oxidative degradation, whereas alkoxy groups like ethoxy may undergo faster hepatic clearance .
Substituent Position and Activity
- highlights that substituent position (e.g., methyl groups on aromatic rings) significantly influences biological outcomes, such as carcinogenicity in aminoazo dyes. Analogously, the para-methyl group in the target compound may optimize interactions with hydrophobic binding pockets, whereas meta-substituted analogs could disrupt such interactions .
- The 6-fluoro substituent’s electron-withdrawing nature may enhance the compound’s ability to act as a kinase inhibitor, as fluorinated quinolinones are known to target ATP-binding sites in kinases .
Solubility and Bioavailability
- Compounds with polar groups, such as the piperazin-1-ium moiety in , exhibit improved aqueous solubility compared to the target compound. The absence of ionizable groups in the target compound may limit its solubility but enhance blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-fluoro-3-(4-fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, and how are key intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions starting with the formation of the dihydroquinoline core. Key steps include:
- Friedel-Crafts acylation to introduce the 4-fluorobenzoyl group.
- Alkylation using 4-methylbenzyl chloride for the N-substitution.
- Fluorination at the 6-position via electrophilic substitution.
Reaction conditions (e.g., anhydrous DCM as solvent, 0–5°C for acylation) and catalysts (e.g., AlCl₃) are critical for yield optimization.
Characterization : Intermediates are analyzed via ¹H/¹³C NMR (for substituent placement) and LC-MS (for purity and molecular weight confirmation) .
Q. How is the structural integrity of this compound validated, and what analytical techniques are prioritized?
- Methods :
- X-ray crystallography (if single crystals are obtained) resolves 3D conformation, particularly the planarity of the dihydroquinoline core.
- Density Functional Theory (DFT) calculations predict electronic properties and validate experimental NMR shifts.
- High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (C₂₄H₁₈F₂NO₂) .
Q. What preliminary bioactivity data exist for this compound, and which assays are used for screening?
- Data : Early studies report IC₅₀ values of 8.5–12 µM against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines via apoptosis induction .
- Assays :
- MTT assay for cytotoxicity.
- Flow cytometry for cell cycle analysis (e.g., G2/M phase arrest).
- ELISA to measure TNF-α/IL-6 suppression in anti-inflammatory models .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like dehalogenated derivatives?
- Optimization Strategies :
- Microwave-assisted synthesis reduces reaction time and side reactions.
- Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) prevent unwanted substitutions.
- DoE (Design of Experiments) models identify optimal molar ratios (e.g., 1.2:1 benzyl chloride to quinoline core) and solvent systems (e.g., DMF for polar intermediates) .
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Troubleshooting Framework :
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times.
- Validate compound stability : Test degradation in DMSO stocks via HPLC over 72 hours.
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates and exclude outliers .
Q. What computational approaches are effective for predicting SAR (Structure-Activity Relationships) in analogues?
- Tools :
- Molecular docking (AutoDock Vina) to map interactions with targets like topoisomerase II.
- QSAR models using descriptors like LogP (lipophilicity) and polar surface area.
- MD simulations (GROMACS) to assess binding stability over 100-ns trajectories.
- Key Findings : The 4-fluorobenzoyl group enhances π-π stacking with kinase active sites, while the 4-methylbenzyl moiety improves membrane permeability .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Solutions :
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size via sonication).
- Prodrug design : Introduce phosphate esters at the 4-oxo position for hydrolytic activation.
- Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for intravenous administration .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between 2D monolayer vs. 3D spheroid models?
- Hypothesis Testing :
- 3D models mimic tumor microenvironments with hypoxia and nutrient gradients, often showing higher IC₅₀ due to reduced drug penetration.
- Experimental Design : Parallel testing of both models with compounds like doxorubicin as controls.
- Metrics : Measure apoptosis (Annexin V) and proliferation (Ki-67) in 3D cultures via confocal microscopy .
Methodological Tables
| Key Reaction Conditions |
|---|
| Step |
| ------------------------ |
| Core formation |
| 4-Fluorobenzoylation |
| N-Alkylation |
| Bioactivity Summary |
|---|
| Assay Type |
| ------------------- |
| Anticancer |
| Anti-inflammatory |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
